molecular formula C12H13ClN2O2 B2475734 2-chloro-N-[(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)methyl]acetamide CAS No. 2411200-05-8

2-chloro-N-[(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)methyl]acetamide

Cat. No.: B2475734
CAS No.: 2411200-05-8
M. Wt: 252.7
InChI Key: DKDOQEUXRHUYFU-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)methyl]acetamide is an organic compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a chloroacetamide group attached to an isoindolinone moiety. Isoindolinone derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)methyl]acetamide typically involves the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of o-phthalaldehyde with primary amines under acidic conditions.

    Introduction of Chloroacetamide Group: The chloroacetamide group is introduced by reacting the isoindolinone derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form the corresponding alcohol.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-chloro-N-[(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

    Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The isoindolinone moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)methyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    2-chloro-N-[(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)methyl]butyramide: Contains a butyramide group, leading to different physicochemical properties.

Uniqueness

2-chloro-N-[(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)methyl]acetamide is unique due to its specific combination of a chloroacetamide group and an isoindolinone core. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(2-methyl-3-oxo-1H-isoindol-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-15-10(7-14-11(16)6-13)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDOQEUXRHUYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=CC=CC=C2C1=O)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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